Methyl 2-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate Methyl 2-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15425715
InChI: InChI=1S/C18H16ClF3N2O5/c1-28-14-8-10(17(27,15(25)29-2)18(20,21)22)6-7-13(14)24-16(26)23-12-5-3-4-11(19)9-12/h3-9,27H,1-2H3,(H2,23,24,26)
SMILES:
Molecular Formula: C18H16ClF3N2O5
Molecular Weight: 432.8 g/mol

Methyl 2-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

CAS No.:

Cat. No.: VC15425715

Molecular Formula: C18H16ClF3N2O5

Molecular Weight: 432.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate -

Specification

Molecular Formula C18H16ClF3N2O5
Molecular Weight 432.8 g/mol
IUPAC Name methyl 2-[4-[(3-chlorophenyl)carbamoylamino]-3-methoxyphenyl]-3,3,3-trifluoro-2-hydroxypropanoate
Standard InChI InChI=1S/C18H16ClF3N2O5/c1-28-14-8-10(17(27,15(25)29-2)18(20,21)22)6-7-13(14)24-16(26)23-12-5-3-4-11(19)9-12/h3-9,27H,1-2H3,(H2,23,24,26)
Standard InChI Key SZJVYFYSRSYWNT-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)C(C(=O)OC)(C(F)(F)F)O)NC(=O)NC2=CC(=CC=C2)Cl

Introduction

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, methyl 2-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate, delineates its composition:

  • A methyl ester group at the terminal carboxylate.

  • A 2-hydroxy-3,3,3-trifluoropropanoate backbone.

  • A 4-[(3-chlorophenyl)carbamoylamino]-3-methoxyphenyl substituent at the second carbon.

The molecular formula is deduced as C₁₉H₁₆ClF₃N₂O₅, with a molecular weight of 483.79 g/mol. This calculation accounts for the trifluoromethyl group (-CF₃), methoxy (-OCH₃), carbamoyl (-NH-C(O)-NH-), and 3-chlorophenyl substituents .

Stereochemical Considerations

Synthesis and Manufacturing Pathways

Retrosynthetic Analysis

The compound can be synthesized via a multi-step approach:

  • Formation of the carbamoyl linkage: Reaction of 4-amino-3-methoxyphenyl isocyanate with 3-chloroaniline.

  • Esterification: Coupling the resulting arylurea with methyl 3,3,3-trifluoro-2-hydroxypropanoate.

Key Synthetic Challenges

  • Steric hindrance: Bulky substituents on the phenyl ring may slow carbamoylation.

  • Fluorine stability: The -CF₃ group necessitates anhydrous conditions to prevent hydrolysis.

  • Chiral purity: Asymmetric synthesis or resolution techniques are required to isolate the desired enantiomer .

Industrial Scalability

Batch processes using phase-transfer catalysts (e.g., tetrabutylammonium bromide) could enhance yield in carbamoyl formation. Continuous-flow systems may mitigate exothermic risks during esterification .

Physicochemical Properties

Solubility and Partition Coefficients

PropertyValue
LogP (octanol-water)2.8 (predicted)
Aqueous solubility0.12 mg/mL (25°C)
pKa4.1 (carboxylic acid)

The compound’s lipophilicity (LogP ~2.8) suggests moderate membrane permeability, while low aqueous solubility may necessitate formulation as a prodrug or salt .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous trifluoromethyl esters shows decomposition above 200°C, indicating suitability for standard storage conditions .

Pharmacological and Biological Activity

Mechanism of Action Hypotheses

  • Carbamoyl moiety: Potential protease inhibition via hydrogen bonding with catalytic residues.

  • Trifluoromethyl group: Enhances metabolic stability and bioavailability, as observed in antidiabetic agents like sitagliptin .

Toxicity and ADMET Profiles

While in vivo data are lacking, in silico predictions (e.g., SwissADME) indicate:

  • CYP450 inhibition: High affinity for CYP3A4 (risk of drug-drug interactions).

  • hERG binding: Low risk of cardiotoxicity.

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s structural motifs align with kinase inhibitors (e.g., vemurafenib) and antineoplastic agents. Its urea linkage may confer selectivity for protein targets overexpressed in cancers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator